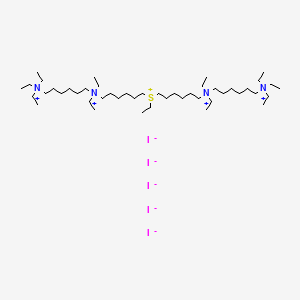
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) is a complex organic compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through reactions involving alkylation and quaternization. The final product is obtained by combining these intermediates under controlled conditions, often involving the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specialized equipment to control temperature, pressure, and other reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. These interactions can result in the modulation of cellular processes and pathways, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, tetraiodide)
- Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, hexaiodide)
Uniqueness
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) is unique due to its specific arrangement of functional groups and the presence of multiple iodide ions. This unique structure contributes to its distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
| 77967-19-2 | |
Molekularformel |
C46H103I5N4S |
Molekulargewicht |
1378.9 g/mol |
IUPAC-Name |
6-[6-[diethyl-[6-(triethylazaniumyl)hexyl]azaniumyl]hexyl-ethylsulfonio]hexyl-diethyl-[6-(triethylazaniumyl)hexyl]azanium;pentaiodide |
InChI |
InChI=1S/C46H103N4S.5HI/c1-12-47(13-2,14-3)39-31-23-25-33-41-49(18-7,19-8)43-35-27-29-37-45-51(22-11)46-38-30-28-36-44-50(20-9,21-10)42-34-26-24-32-40-48(15-4,16-5)17-6;;;;;/h12-46H2,1-11H3;5*1H/q+5;;;;;/p-5 |
InChI-Schlüssel |
SLEKIMQWFNPRCZ-UHFFFAOYSA-I |
Kanonische SMILES |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CCCCCC[S+](CC)CCCCCC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[I-].[I-].[I-].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
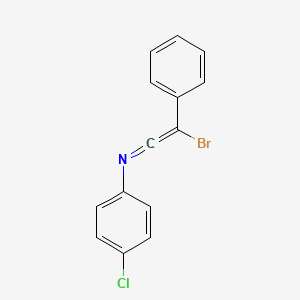


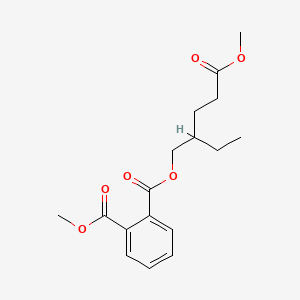
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)

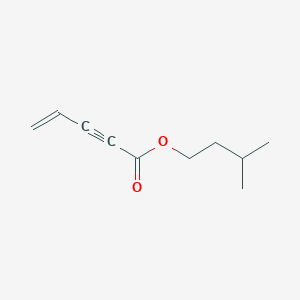
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
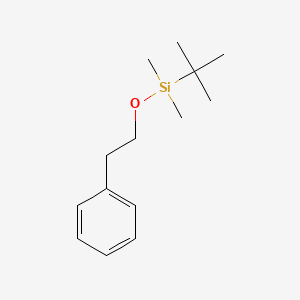

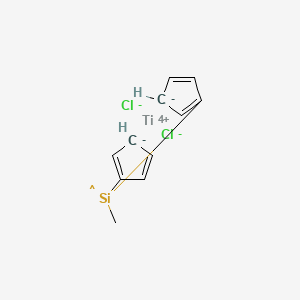
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
